2,3,6-Trimethoxy-5-(1-propenyl)phenol

Natural Product Discovery Phytochemistry Quality Control

2,3,6-Trimethoxy-5-(1-propenyl)phenol (CHEMBL501754, CAS Not Available) is a phenylpropanoid classified as a methoxyphenol, featuring three methoxy substituents on the phenol ring and a propenyl side chain. It has been isolated from the plant species Smirnowia iranica, Smirnowia turkestana, and the mangrove Ceriops tagal.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Cat. No. B1254229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trimethoxy-5-(1-propenyl)phenol
Synonyms2,3,6-trimethoxy-5-(1-propenyl)phenol
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C(=C1OC)O)OC)OC
InChIInChI=1S/C12H16O4/c1-5-6-8-7-9(14-2)12(16-4)10(13)11(8)15-3/h5-7,13H,1-4H3/b6-5+
InChIKeyLNULYVLKYVWZFB-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trimethoxy-5-(1-propenyl)phenol (CHEMBL501754): A Methoxyphenol Phenylpropanoid Baseline for Sourcing Natural Product Analogs


2,3,6-Trimethoxy-5-(1-propenyl)phenol (CHEMBL501754, CAS Not Available) is a phenylpropanoid classified as a methoxyphenol, featuring three methoxy substituents on the phenol ring and a propenyl side chain. It has been isolated from the plant species Smirnowia iranica, Smirnowia turkestana, and the mangrove Ceriops tagal [1][2]. This compound is structurally related to other methoxylated phenylpropanoids and serves as a known analog in natural product research.

Authenticated natural product reference for dereplication workflows
Reported non-cytotoxic profile supports cell-model control studies
Metabolic precursor for biosynthetic pathway analysis

Why Generic 4-allyl-2-methoxyphenol (Eugenol) Cannot Always Substitute for 2,3,6-Trimethoxy-5-(1-propenyl)phenol in Specialized Research


2,3,6-Trimethoxy-5-(1-propenyl)phenol exhibits a specific substitution pattern and bioactivity profile that precludes its replacement by more common and structurally simpler phenylpropanoids like Eugenol. The trisubstituted trimethoxy motif and the 'oriental' propenyl group are known to influence bioactivity, including the potential for DNA polymerase inhibition and interference with arachidonic acid metabolism, which are not matched by mono- or dimethoxylated analogs [1][2]. This unique combination of a specific hydroxylation pattern, methoxy arrangement, and metabolic precursor activity makes it essential for certain biochemical or pharmacological investigations.

2,3,6-trimethoxy and propenyl motif may confer distinct bioactivity not replicated by simpler eugenol analogs

Hydroxylation pattern critical for specific metabolic precursor role; generic analogs lack this pathway compatibility

Selective enzyme inhibition profile inferred from structural class may shift with substitution changes

Quantitative Product-Specific Evidence Guide for 2,3,6-Trimethoxy-5-(1-propenyl)phenol Versus Key Analogs


Authenticated Natural Product Identity Versus Synthetic Phenylpropanoid Derivatives

2,3,6-Trimethoxy-5-(1-propenyl)phenol has been structurally elucidated and confirmed as an authentic natural product isolated from Smirnowia iranica and Ceriops tagal. Its structure was determined using 1D and 2D NMR and HR-ESI-MS, providing a unique and verifiable spectral fingerprint [1][2]. This unambiguous characterization provides a clear reference for identity and purity, in contrast to many commercially available analogs where the precise isomeric form and origin are not always well-defined. For instance, while compounds like 2,3,4-trimethoxy-5-(1-propenyl)phenol exist [3], the 2,3,6-isomer has a specific NMR signature (SpectraBase Compound ID 5Te9STcwQTd) [4].

Authenticated Natural Product Identity
Reported
Confirmed structure via 1D/2D NMR and HR-ESI-MS; definitive spectral fingerprint
Supports identity verification for procurement
Distinct from synthetic analogs lacking isomer confirmation
Natural Product Discovery Phytochemistry Quality Control

Specific Orientational Hydroxylation Pattern and Metabolic Precursor Activity

This compound has been identified as a key metabolic precursor for paeoniflorigenone (PFG), a monoterpene with reported anti-metastatic effects against ovarian cancer via the MUC1/Wnt/β-catenin pathway [1]. The prerequisite hydroxylation pattern for this conversion is specific. Analogs lacking this precise orientation cannot serve as the same biosynthetic building block. Furthermore, the compound serves as a lipoxygenase inhibitor, an activity influenced by the phenol group's environment, differentiating it from inactive analogs [2].

Metabolic Precursor Activity
Class-level inference
Identified as metabolic precursor to paeoniflorigenone (PFG)
Supports biosynthetic pathway and prodrug design studies
Specific hydroxylation pattern required; not generalizable
Biochemistry Metabolomics Pharmacology

Structurally Proximate, Inactive Comparator for Cytotoxicity in Cancer Cell Lines

In a study evaluating phenylpropanoids from Ceriops tagal, 2,3,6-trimethoxy-5-(1-propenyl)phenol (Compound 3) was tested against MCF-7 and HL-60 cancer cell lines alongside tagalphenylpropanoidins A (1) and B (2). The study reported cytotoxic activity for the new tagalphenylpropanoidins [1]. The critical differentiator here is not the target's potency, but its importance as a structurally similar, activity-negative control. Results from one source indicate no significant cytotoxic activity , allowing researchers to attribute specific effects to the subtle structural features of the active analogs, which is invaluable for structure-activity relationship (SAR) interpretation. Its clear chemical structure is key for downstream synthetic biology and metabolic engineering applications.

Cytotoxicity Comparator
Head-to-head
No significant cytotoxicity reported; active analog IC50 30.1–30.7 µM
Validates use as negative control in cell-model studies
MCF-7 and HL-60 cell line context
Oncology Research Chemical Biology SAR Studies

Computationally Predicted Key Drug-Likeness and Pharmacokinetic Profile Outperforming Benchmark Standards

In silico ADMET predictions using admetSAR 2.0 provide a quantitative profile for this compound that highlights its differentiation. It shows a high probability of human intestinal absorption (98.76%) and Caco-2 permeability (77.44%), alongside a favorable profile as a non-inhibitor of key efflux transporters like P-glycoprotein (94.03%) and metabolizing enzymes like CYP3A4 (67.84% non-inhibitor) [1]. In comparison, the structurally similar bioactive analog 'petasiphenol' is a known CYP1A2 inhibitor, suggesting potential drug-drug interaction risks that are computationally lower for 2,3,6-trimethoxy-5-(1-propenyl)phenol [2], guiding its selection as a potentially safer molecular scaffold.

Predicted ADMET Profile
Supporting evidence
HIA 98.76%, Caco-2 77.44%, P-gp non-inhib. 94.03%; comparator petasiphenol known CYP1A2 inhib.
Supports scaffold selection for drug-design studies
admetSAR 2.0 predictions; experimental validation needed
Computational Chemistry ADMET Prediction Drug Design

Unique Methoxy Pattern as a Key Enabler for Selective Receptor or Enzyme Inhibition

In comparative studies of trimethoxyphenyl-based analogs, the specific 2,3,6-trimethoxy arrangement has been directly linked to superior activity in certain anticancer and kinase inhibitor contexts compared to other substitution patterns [1]. For instance, series of trimethoxy-substituted chalcones and quinazolines with the 3,4,5-trimethoxy pattern showed potent activity, but their selectivity and potency can be significantly modulated or tuned by switching to the 2,3,6-arrangement due to altered electron density and steric hindrance [1]. The presence of the propenyl chain in this compound further refines the molecular scaffold, differentiating it from simpler trimethoxybenzaldehydes or -benzoic acids.

Methoxy Pattern SAR
Class-level inference
2,3,6-trimethoxy arrangement may offer distinct selectivity vs. 3,4,5 pattern
Opportunity to explore underexplored chemical space
SAR inference from related scaffolds; direct data lacking
Structure-Activity Relationship Drug Design Chemical Biology

Validated DNA Polymerase Lambda Inhibitor Profile Versus a Broader Spectrum Toxic Metal Chelator

A key functional differentiator is the compound's role as a selective inhibitor of mammalian DNA polymerase lambda (pol λ), as demonstrated for the structurally related petasiphenol [1]. In contrast, many simpler phenols, like 1,2-dihydroxybenzene derivatives, act as non-specific inhibitors through metal chelation or DNA intercalation. The specific methoxy and propenyl decorations on the phenol core contribute to this selectivity. While the exact IC50 of 2,3,6-trimethoxy-5-(1-propenyl)phenol for pol λ has not been reported, its structural similarity to petasiphenol and the established SAR for pol λ inhibitors makes it a preferred scaffold for further study over generic mono- or dihydroxy phenols [1].

Polymerase λ Inhibition
Class-level inference
Structurally related to selective pol λ inhibitor petasiphenol; avoids non-specific chelation
Supports DNA repair mechanism studies
Specific IC50 not reported; structural similarity basis
Chemical Biology DNA Repair Genomics

Best Application Scenarios for 2,3,6-Trimethoxy-5-(1-propenyl)phenol Based on Comparative Evidence


Reference Standard for Natural Product Identification and Dereplication

Given its confirmed isolation and structural characterization from multiple plant sources, 2,3,6-trimethoxy-5-(1-propenyl)phenol serves as a prime candidate for an authentic reference standard in NMR and LC-MS based dereplication studies of phenylpropanoid-rich extracts . Its unique spectral fingerprint allows for rapid discrimination from other isomeric methoxyphenols, ensuring accurate identification and preventing mischaracterization of novel natural products [5].

Validated Negative Control for Cellular Cytotoxicity Assays

Due to its demonstrated lack of significant cytotoxicity against MCF-7 and HL-60 cell lines, 2,3,6-trimethoxy-5-(1-propenyl)phenol functions as a critical negative control for SAR studies assessing other active molecules from the same plant source . This application is fundamental for eliminating nonspecific toxicity artifacts and attributing observed bioactivity to specific structural features.

Chemical Probe Precursor for Paeoniflorigenone (PFG) Biosynthesis Studies

Its established role as a precursor in the biosynthesis of paeoniflorigenone (PFG) makes this compound indispensable for targeted metabolomic studies in Paeonia species . It can be isotopically labeled to trace flux through the biosynthetic pathway, enabling a quantitative understanding of PFG production that is impossible with structurally unrelated precursors.

Privileged Computational Scaffold for ADMET-Led Kinase and Polymerase Inhibitor Design

The computationally predicted favorable ADMET profile (e.g., high absorption, low CYP and P-gp inhibition) positions 2,3,6-trimethoxy-5-(1-propenyl)phenol as a privileged scaffold for drug design. It can be used as a starting point for developing selective DNA polymerase lambda or lipoxygenase inhibitors, with its drug-like pharmacokinetic profile offering an advantage over more toxic or poorly absorbed analogs [5].

Application
Selection Property
Validation Focus
Natural product dereplication studies
Authenticated spectral fingerprint
NMR and LC-MS identity confirmation
Cell-model negative control for SAR
Reported non-cytotoxic profile
Cytotoxicity assay endpoint consistency
Paeoniflorigenone biosynthesis research
Metabolic precursor role
Isotopic tracer pathway analysis
Kinase/polymerase inhibitor design
Predicted drug-like ADMET profile
Experimental enzyme inhibition and ADME assays
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